molecular formula C21H24N4O5S B2382679 2,5-dimethoxy-N-{1-[3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl]cyclohexyl}benzene-1-sulfonamide CAS No. 1396799-72-6

2,5-dimethoxy-N-{1-[3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl]cyclohexyl}benzene-1-sulfonamide

Cat. No.: B2382679
CAS No.: 1396799-72-6
M. Wt: 444.51
InChI Key: GRMKVJPEYUVDIP-UHFFFAOYSA-N
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Description

2,5-dimethoxy-N-{1-[3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl]cyclohexyl}benzene-1-sulfonamide is a complex organic compound that features a unique combination of functional groups, including methoxy, pyridine, oxadiazole, cyclohexyl, and benzenesulfonamide moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-dimethoxy-N-{1-[3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl]cyclohexyl}benzene-1-sulfonamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common approach involves the reaction of amidoximes with isatoic anhydrides in a NaOH–DMSO medium at ambient temperature . This method allows for the efficient assembly of the 1,2,4-oxadiazole core, which is a key component of the target compound.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of green chemistry, such as the use of environmentally benign solvents and catalysts, can be applied to scale up the synthesis process. Optimization of reaction conditions to improve yield and reduce waste is essential for industrial applications.

Chemical Reactions Analysis

Types of Reactions

2,5-dimethoxy-N-{1-[3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl]cyclohexyl}benzene-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like hydrogen gas or sodium borohydride for reduction, and halogenating agents for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups can yield aldehydes or carboxylic acids, while reduction of nitro groups can produce amines.

Mechanism of Action

The mechanism of action of 2,5-dimethoxy-N-{1-[3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl]cyclohexyl}benzene-1-sulfonamide involves its interaction with specific molecular targets and pathways. For instance, the oxadiazole moiety is known to interact with carbonic anhydrase enzymes, inhibiting their activity and thereby exerting therapeutic effects in cancer treatment . The compound’s ability to form hydrogen bonds and its electronic properties also play a crucial role in its biological activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,5-dimethoxy-N-{1-[3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl]cyclohexyl}benzene-1-sulfonamide is unique due to its combination of functional groups, which confer specific chemical and biological properties

Properties

IUPAC Name

2,5-dimethoxy-N-[1-(3-pyridin-3-yl-1,2,4-oxadiazol-5-yl)cyclohexyl]benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N4O5S/c1-28-16-8-9-17(29-2)18(13-16)31(26,27)25-21(10-4-3-5-11-21)20-23-19(24-30-20)15-7-6-12-22-14-15/h6-9,12-14,25H,3-5,10-11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRMKVJPEYUVDIP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)S(=O)(=O)NC2(CCCCC2)C3=NC(=NO3)C4=CN=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N4O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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